molecular formula C16H28S B1595993 2-Dodecylthiophene CAS No. 4861-61-4

2-Dodecylthiophene

Cat. No. B1595993
CAS RN: 4861-61-4
M. Wt: 252.5 g/mol
InChI Key: NJPMFDNZCLKTHE-UHFFFAOYSA-N
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Description

2-Dodecylthiophene is a chemical compound with the molecular formula C16H28S . It has an average mass of 252.458 Da and a mono-isotopic mass of 252.191177 Da . It is commonly used as an intermediate for the construction of semiconducting polymers or small molecules for device fabrication of organic field-effect transistors and polymer solar cells .


Synthesis Analysis

Thiophene derivatives, including 2-Dodecylthiophene, can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation reaction of different substrates .


Molecular Structure Analysis

The molecular structure of 2-Dodecylthiophene consists of a thiophene ring attached to a dodecyl group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .


Physical And Chemical Properties Analysis

2-Dodecylthiophene has a density of 0.9±0.1 g/cm3, a boiling point of 318.8±5.0 °C at 760 mmHg, and a flash point of 108.3±3.8 °C . It also has a molar refractivity of 80.5±0.3 cm3 and a molar volume of 276.8±3.0 cm3 .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

2-Dodecylthiophene is commonly used as an intermediate for constructing semiconducting polymers or small molecules in the fabrication of OFETs. These devices are crucial for developing flexible electronic components due to their low-cost production and mechanical flexibility .

Polymer Solar Cells

This compound also plays a significant role in the development of polymer solar cells. The alkylated thiophene’s structure allows for fine-tuning the photovoltaic properties, which is essential for enhancing the efficiency and stability of solar cells .

Organic Semiconductors

Thiophene-based molecules, including 2-Dodecylthiophene, are pivotal in advancing organic semiconductor technology. They offer advantages such as solution-processability and tunable electronic properties, which are beneficial for various applications like sensors and displays .

Interfacial Coupling in Molecular Electronics

Research has shown that thiophene compounds can be used to tune two-dimensional interfacial coupling in molecular electronics. This tuning can lead to enhanced current and capacitance, which is valuable for developing high-performance electronic devices .

properties

IUPAC Name

2-dodecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPMFDNZCLKTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340661
Record name 2-Dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dodecylthiophene

CAS RN

4861-61-4
Record name 2-Dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 5 liter-five-necked flask, 266 g (1.0 mol) of 2-dodecanoylthiophene, 392.4 ml of 60% hydrazine hydrate and 3 liter of diethyleneglycol were placed and reacted for 6 hours at 195° C. with distilling-off of excessive water and hydrazine hydrate. The mixture was cooled to 50° C. and 210.6 g of KOH was added thereto, followed by heating again to react for 2.5 hours at 155° C. After the reaction, the reaction mixture was poured into 10 liter of water, extracted two times with 2 liter of isopropyl ether, followed by drying with CaCl2 and distilling-off of the solvent to obtain 229 g of a crude product. The crude product was subjected to reduced-pressure distillation in an atmosphere of nitrogen to obtain 168 g of a pure product (yield: 66.7%). b.p.: 121.5° C./0.7 mmHg
Quantity
266 g
Type
reactant
Reaction Step One
Quantity
392.4 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three
Name
Quantity
210.6 g
Type
reactant
Reaction Step Four
Name
Quantity
10 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
66.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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